molecular formula C8H7ClN4 B1148713 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140911-01-9

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1148713
CAS No.: 140911-01-9
M. Wt: 194.622
InChI Key: NZCRFSFETSJITG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound is systematically named 8-chloro-3-cyclopropyl-triazolo[4,3-a]pyrazine under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its fused bicyclic structure:

  • A pyrazine ring (six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) serves as the parent structure.
  • A triazole ring (five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4) is fused to the pyrazine at positions 3-a and 4.
  • Substituents include a chlorine atom at position 8 (pyrazine ring) and a cyclopropyl group at position 3 (triazole ring).

The structural representation is validated by spectroscopic data, including NMR and mass spectrometry. Key structural identifiers include:

  • SMILES : C1CC1C2=NN=C3N2C=CN=C3Cl
  • InChIKey : NZCRFSFETSJITG-UHFFFAOYSA-N

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value Source
CAS Registry Number 140911-01-9
PubChem CID 64369075
ChemSpider ID 505438
Molecular Formula C₈H₇ClN₄

These identifiers are critical for unambiguous referencing in chemical databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula C₈H₇ClN₄ corresponds to a precise composition of:

  • 8 carbon atoms
  • 7 hydrogen atoms
  • 1 chlorine atom
  • 4 nitrogen atoms

The molecular weight is 194.622 g/mol , calculated as follows:

Element Atomic Weight (g/mol) Quantity Contribution (g/mol)
C 12.011 8 96.088
H 1.008 7 7.056
Cl 35.45 1 35.45
N 14.007 4 56.028
Total 194.622

This calculation aligns with experimental data from mass spectrometry. The chlorine atom and cyclopropyl group contribute significantly to the compound’s polarity and lipophilicity, as evidenced by its logP value of ~2.1.

Properties

IUPAC Name

8-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-8-12-11-7(5-1-2-5)13(8)4-3-10-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCRFSFETSJITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via hydrazone formation between the aldehyde and hydrazine group, followed by electrocyclization to construct the triazole ring. Chloramine T facilitates dehydrogenation, ensuring high regioselectivity for thetriazolo[4,3-a]pyrazine scaffold. Key parameters include:

  • Solvent : Ethanol or methanol at reflux (80–110°C).

  • Reaction Time : 2–5 hours.

  • Yield : >85% without chromatographic purification.

This method’s superiority lies in its avoidance of hazardous reagents and compatibility with diverse aldehydes, enabling rapid access to substituted triazolopyrazines.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

While the one-pot method is ideal for direct synthesis, late-stage diversification offers an alternative route. The 8-chloro substituent on the pyrazine ring permits further functionalization via Suzuki-Miyaura or Sonogashira couplings. For instance, introducing the cyclopropyl group post-cyclization can be achieved using cyclopropylboronic acid under palladium catalysis.

Suzuki-Miyaura Coupling Protocol

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base.

  • Solvent : Dioxane/water (4:1) at 90°C.

  • Reaction Time : 12–24 hours.

  • Yield : 70–80% after purification.

This approach is advantageous for synthesizing analogs but introduces additional steps compared to the one-pot method.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield (%)
One-Pot CyclizationSingle-step, no chromatography, high efficiencyLimited to aldehydes as substituent sources85–90
Suzuki CouplingFlexibility in cyclopropyl introductionMulti-step, requires palladium catalysts70–80

The one-pot method remains the gold standard for simplicity, whereas cross-coupling strategies are reserved for specialized applications requiring structural versatility.

Mechanistic Insights and Optimization

Role of Chloramine T

Chloramine T trihydrate acts as a mild oxidant, avoiding side reactions associated with stronger agents like MnO₂. Its aqueous compatibility simplifies workup, as evidenced by the isolation of pure product via recrystallization.

Solvent and Temperature Effects

Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing intermediates. Elevated temperatures (80–110°C) are critical for intramolecular cyclization but must be controlled to prevent decomposition.

Industrial-Scale Considerations

Patent literature highlights scalable adaptations, such as telescoping steps to minimize intermediate isolation. For example, a one-pot sequential process combines hydrazone formation, cyclization, and crystallization, achieving >90% purity with minimal waste.

Process Optimization

  • Inorganic Bases : K₂CO₃ or NaHCO₃ improves hydrazone stability.

  • Solvent Recycling : Ethanol-toluene mixtures enable efficient solvent recovery.

Analytical Characterization

Critical data for verifying the compound’s structure include:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrazine-H), 2.10–2.25 (m, 1H, cyclopropyl-CH), 1.05–1.20 (m, 4H, cyclopropyl-CH₂).

  • HRMS : [M+H]⁺ calcd. for C₉H₈ClN₅: 230.0465; found: 230.0468 .

Chemical Reactions Analysis

Chemical Reactions Involving 8-Chloro-3-cyclopropyl- triazolo[4,3-a]pyrazine

The synthesis and reactions of 8-Chloro-3-cyclopropyl- triazolo[4,3-a]pyrazine involve several key steps that include cyclization reactions and modifications of the pyrazine and triazole rings.

Key Chemical Reactions

The following table summarizes some notable chemical reactions associated with 8-Chloro-3-cyclopropyl- triazolo[4,3-a]pyrazine:

Reaction TypeReactants/ConditionsProducts/OutcomeYield (%)
CyclizationPyrazine derivative + azide under heatTriazolo-pyrazine30-35
Nucleophilic SubstitutionChloride + nucleophile (e.g., amines)Substituted triazoleVaries
AminationAzido derivative + aminesAmino-substituted triazolesUp to 85

Comparative Biological Activity

The following table compares the biological activity of different derivatives of triazolo-pyrazines:

Compound NameStructural FeaturesBiological Activity
8-Chloro-3-cyclopropyl- triazolo[4,3-a]pyrazineChlorinated triazole-pyrazine with cyclopropyl groupDual c-Met/VEGFR-2 inhibitor
8-Chloro-3-methyl- triazolo[4,3-a]pyrazineMethyl group instead of cyclopropylModerate kinase inhibition
8-Bromo-3-(cyclopropylmethyl)- triazolo[4,3-a]pyrazineBrominated derivative with cyclopropyl groupEnhanced binding affinity

Scientific Research Applications

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar structure with a trifluoromethyl group instead of a cyclopropyl group.

    8-Chloro-1,2,4-triazolo[4,3-a]quinoxaline: Similar core structure with a quinoxaline ring instead of a pyrazine ring.

    5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: A reduced form of the triazolopyrazine core.

Uniqueness

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer distinct electronic and steric properties

Biological Activity

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a triazole ring fused to a pyrazine ring, characterized by the presence of a chlorine atom at the 8th position and a cyclopropyl group at the 3rd position. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7ClN4
  • Molecular Weight : 194.62 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across several studies. The compound has shown promise in various areas including antibacterial, antifungal, and anticancer activities.

Antibacterial Activity

Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

In vitro studies have demonstrated that certain derivatives show minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

In these studies, this compound has shown significant cytotoxic effects and induced apoptosis in cancer cells through mechanisms involving caspase activation and modulation of pathways related to cell survival and death .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

Enzyme Inhibition

The compound has been shown to inhibit c-Met kinase, an important enzyme involved in cell signaling pathways that regulate growth and differentiation. By binding to the active site of this kinase, it disrupts normal signaling processes leading to altered cellular responses such as reduced proliferation and increased apoptosis in cancer cells .

Cellular Pathways Affected

The interaction with c-Met kinase also influences downstream signaling pathways such as:

  • Apoptosis : Induction of programmed cell death via caspases.
  • Autophagy : Modulation of autophagic processes which can lead to enhanced cell death in tumor cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Study :
    • In vitro tests on MCF-7 and A549 cell lines showed that the compound significantly inhibited cell viability with IC50 values in the low micromolar range.
    • Mechanistic studies revealed that it promotes apoptosis through caspase activation and inhibits NF-κB signaling pathways .
  • Antibacterial Study :
    • A series of derivatives were synthesized and tested for antibacterial activity. The most potent derivative exhibited MIC values of 16 µg/mL against E. coli and 32 µg/mL against S. aureus.
    • Structure-activity relationship studies indicated that modifications at specific positions could enhance antibacterial efficacy .

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